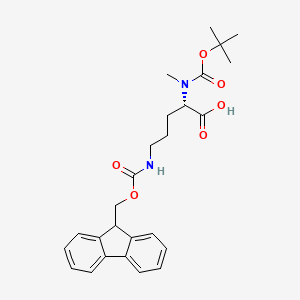

Boc-N-Me-Orn(Fmoc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQODNRLCAAIRTG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc N Me Orn Fmoc Oh and Analogues

Comprehensive Strategies for N-Methylation of Ornithine Derivatives

The introduction of a methyl group onto the nitrogen atom of ornithine requires careful consideration of the protecting groups and reaction conditions to achieve high yields and maintain stereochemical purity. Both chemical and enzymatic methods have been explored for this purpose.

Chemical Methylation Protocols

Several chemical methods have been developed for the N-methylation of amino acids. These protocols often involve the protection of the amino group, followed by methylation and deprotection.

One of the most widely applied methods for N-methylation of N-acyl and N-carbamoyl amino acids involves the use of sodium hydride and methyl iodide. monash.edu Another effective approach is the Biron-Kessler method, which utilizes 2-nitrobenzenesulfonyl (o-NBS) to protect the α-amino group. This protection renders the remaining NH group acidic and amenable to methylation. nih.gov The o-NBS group can then be removed to yield the N-methylated amine. nih.gov Reductive amination is another common strategy, where the amine reacts with an aldehyde to form a Schiff base, which is then reduced. acs.org

A comparison of common chemical methylation protocols is presented in the table below:

Interactive Data Table: Comparison of Chemical Methylation Protocols| Method | Methylating Agent | Base/Reducing Agent | Typical Yields | Key Considerations |

| Benoiton Method | Methyl iodide | Sodium hydride | High | Requires excess methyl iodide; potential for over-methylation. monash.edu |

| Biron-Kessler Method | Dimethyl sulfate or methyl iodide | DBU/2-mercaptoethanol for deprotection | High | Solid-phase synthesis compatible; mild conditions. nih.gov |

| Reductive Amination | Formaldehyde | Sodium cyanoborohydride | Variable | One-step process; potential for side reactions. nih.gov |

| Fukuyama-Mitsunobu Reaction | Methanol | DEAD/TPP | Good | Mild conditions; suitable for sensitive substrates. |

Emerging Enzymatic Methylation Approaches

Enzymatic methods for N-methylation are gaining attention due to their high specificity and mild reaction conditions. These approaches often utilize methyltransferases, which catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to the amino acid substrate.

While specific enzymatic methylation of Boc-N-Me-Orn(Fmoc)-OH is not extensively documented, research on related systems provides a basis for potential future developments. For instance, the enzyme ornithine lipid N-methyltransferase has been shown to catalyze the successive methylation of the terminal delta-nitrogen in ornithine lipids. expasy.org Furthermore, the peptide arginase OspR can convert arginine residues to ornithine within a peptide, which could then potentially be a substrate for a suitable methyltransferase. nih.govacs.org The development of enzymatic methods for site-specific N-methylation of ornithine derivatives holds promise for more sustainable and efficient synthetic routes. nih.gov

Orthogonal Protecting Group Chemistry for Multifunctional Amino Acids

The synthesis of complex amino acid derivatives like this compound relies heavily on the use of orthogonal protecting groups. These are groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected.

Design Principles for Fmoc/Boc Orthogonality

The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. peptide.comiris-biotech.debiosynth.com This orthogonality is crucial for the synthesis of this compound, where the α-amino group is protected by Boc and the side-chain amino group is protected by Fmoc.

The key design principles for Fmoc/Boc orthogonality are:

Differential Lability: The Fmoc group is cleaved by a base, typically piperidine, while the Boc group is removed by a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de

Stability: Each protecting group must be stable under the conditions used to remove the other. The Fmoc group is stable to acidic conditions, and the Boc group is stable to the basic conditions used for Fmoc removal. peptide.com

Compatibility: The protecting groups and their cleavage reagents should not interfere with other functional groups in the molecule or with the solid-phase support if used.

Selective Deprotection Conditions and Mechanistic Considerations

The selective removal of either the Fmoc or Boc group is achieved by carefully controlling the reaction conditions.

Fmoc Deprotection: The Fmoc group is removed via a β-elimination mechanism initiated by a base, most commonly a solution of 20% piperidine in dimethylformamide (DMF). wikipedia.org The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and the release of the free amine. peptide.com

Boc Deprotection: The Boc group is removed by acidolysis. Treatment with an acid like TFA protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine as its corresponding salt. peptide.com

The table below summarizes the selective deprotection conditions:

Interactive Data Table: Selective Deprotection of Fmoc and Boc Groups| Protecting Group | Reagent | Concentration | Solvent | Mechanism |

| Fmoc | Piperidine | 20-50% | DMF | β-elimination peptide.comwikipedia.org |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Acidolysis peptide.com |

Stereoselective Synthesis and Chiral Integrity Maintenance

Maintaining the chiral integrity of the amino acid throughout the synthetic process is paramount. N-methylation can sometimes lead to racemization, especially under harsh basic conditions. Therefore, methods that proceed under mild conditions are preferred.

The use of intermediate 5-oxazolidinones has been shown to be an effective strategy for the synthesis of N-methyl amino acids with high stereochemical purity. acs.org Additionally, solid-phase synthesis methods, such as the Biron-Kessler approach, can help to minimize racemization by anchoring the amino acid to a resin, thereby reducing its conformational flexibility. nih.gov Careful selection of reagents and reaction conditions is crucial to ensure that the final product, this compound, is obtained with high enantiomeric excess.

Methods for Enantiopure Synthesis of Ornithine Derivatives

The production of enantiomerically pure ornithine derivatives is critical for their application in peptide synthesis, as the biological activity of peptides is highly dependent on their stereochemistry. Chiral pool synthesis, starting from naturally occurring L- or D-ornithine, is a common strategy. acs.org However, maintaining enantiopurity throughout a multi-step synthesis is a significant challenge.

Several techniques are employed to ensure the enantiomeric integrity of ornithine derivatives:

Cyclization and Recrystallization: One effective method involves the cyclization of ornithine methyl esters to form lactams. acs.org This process can sometimes lead to a reduction in the enantiomeric excess (ee) if harsh basic conditions and high temperatures are used. acs.org However, the resulting enantiopure lactams can often be purified to high enantiomeric purity through simple grinding in a suitable solvent like diethyl ether or by recrystallization from solvents such as ethanol. acs.orgacs.org This approach has been successfully applied on scales up to 150 mmol per batch. figshare.com

Asymmetric Catalysis: While not detailed in the provided context for ornithine specifically, asymmetric hydrogenation and other catalytic methods are cornerstone strategies for the de novo synthesis of enantiopure amino acids. nih.gov These methods utilize chiral catalysts to direct the formation of one enantiomer over the other.

Enzymatic Resolution: Biocatalysis offers a highly selective means to resolve racemic mixtures of amino acids or their precursors. Enzymes can selectively act on one enantiomer, allowing for the separation of the two.

Metallaphotoredox Catalysis: A modern approach for converting readily available, enantiopure amino acids like serine into a wide array of unnatural amino acids has been developed. nih.gov This method uses a combination of photoredox and transition metal catalysis for cross-electrophile coupling, preserving the stereochemistry of the starting material. nih.gov This strategy could potentially be adapted for the derivatization of ornithine.

| Method | Description | Advantages | Challenges |

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials like L-ornithine. | Readily available starting material, well-established routes. | Potential for racemization during subsequent reaction steps. |

| Cyclization & Recrystallization | Involves forming a cyclic intermediate (lactam) which can be purified to high enantiomeric excess through crystallization. acs.org | Effective for purification, scalable. figshare.com | The cyclization step itself can sometimes cause partial racemization. acs.org |

| Asymmetric Catalysis | Employs chiral catalysts to stereoselectively synthesize the desired enantiomer from achiral precursors. nih.gov | High enantioselectivity can be achieved. | Catalyst development and cost can be a factor. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High specificity, mild reaction conditions. | May require specific enzymes, separation of product from unreacted starting material. |

Strategies to Mitigate Racemization during Chemical Transformations

Racemization, the conversion of an enantiopure compound into a mixture of enantiomers, is a major side reaction in peptide synthesis, particularly during the activation of the carboxylic acid group for amide bond formation. nih.govrsc.org Several factors, including the choice of coupling reagents, additives, bases, and temperature, influence the degree of racemization. highfine.comresearchgate.net

Key strategies to suppress racemization include:

Use of Additives: The most common approach is the addition of specific reagents that form activated esters less prone to racemization. highfine.com Commonly used additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). highfine.comresearchgate.net These additives are more acidic than the amino acid itself and react with the activated intermediate to form a stable active ester, minimizing the time the amino acid spends in a racemization-prone state. highfine.com

Selection of Coupling Reagents: Carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) are frequently used in combination with racemization-suppressing additives. rsc.orghighfine.com

Choice of Base: The basicity and steric hindrance of the organic base used can significantly impact racemization. highfine.com Highly hindered amines, such as 2,4,6-collidine (TMP), have been shown to minimize racemization compared to less hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). highfine.comresearchgate.net

Temperature Control: Performing coupling reactions at lower temperatures can significantly reduce the rate of racemization. Microwave-assisted peptide synthesis, which can accelerate coupling reactions, requires careful temperature control to limit racemization, especially for sensitive amino acids like cysteine and histidine. researchgate.net

Protecting Group Strategy: The nature of the N-terminal protecting group can influence racemization. While both Boc and Fmoc protecting groups can lead to racemizable intermediates, alternative strategies are being explored. nih.gov For instance, the use of a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group has been shown to greatly suppress α-carbon racemization during coupling. nih.gov

| Strategy | Mechanism of Action | Examples |

| Additives | Form activated esters that are less susceptible to racemization. highfine.com | HOBt, HOAt, OxymaPure highfine.com |

| Bases | Use of sterically hindered bases minimizes proton abstraction from the α-carbon. highfine.com | 2,4,6-collidine (TMP) researchgate.net |

| Temperature | Lowering reaction temperature reduces the rate of the racemization side reaction. researchgate.net | Coupling at 0°C or room temperature vs. elevated temperatures. |

| Protecting Groups | Certain protecting groups can reduce the propensity for the formation of racemizable intermediates. nih.gov | DNPBS protecting group nih.gov |

Innovative Reaction Pathways and Process Optimization

Modern synthetic chemistry emphasizes not only the successful synthesis of target molecules but also the efficiency, sustainability, and scalability of the process. This has led to the development of innovative pathways and optimization techniques.

One-Pot Synthesis Approaches for this compound

A potential one-pot strategy could be conceptualized based on the synthesis of related protected amino acids. For instance, the synthesis of Fmoc-K(Boc)-OH has been achieved via a one-pot deprotection and subsequent protection sequence. researchgate.net Similarly, the synthesis of Fmoc-L-Orn(Boc)-OH involves the protection of the ornithine side chain with a Boc group, followed by the introduction of the Fmoc group on the α-amino group. chemicalbook.com

A hypothetical one-pot approach for this compound could involve:

Selective protection of the δ-amino group of ornithine with an Fmoc group.

N-methylation of the α-amino group.

Direct introduction of the Boc protecting group onto the newly formed N-methyl amine in the same reaction vessel.

Reductive methylation using formaldehyde and a reducing agent like sodium cyanoborohydride is a common method for N-methylation on a solid support and could potentially be adapted for a solution-phase, one-pot process. nih.gov The challenge lies in achieving high selectivity and yield for each step without interference from reagents carried over from the previous step.

Green Chemistry Principles in the Synthesis of N-Methylated Amino Acids

The principles of green chemistry are increasingly being integrated into peptide and amino acid synthesis to minimize environmental impact. peptide.com This is particularly relevant for solid-phase peptide synthesis (SPPS), which traditionally uses large volumes of hazardous solvents and reagents. peptide.com

Key green chemistry considerations include:

Safer Solvents: A major focus has been replacing hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP) with more environmentally benign alternatives. rsc.orgpeptide.com Greener solvents that have been successfully investigated for SPPS include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-formylmorpholine (NFM). peptide.com

Waste Prevention and Atom Economy: Designing synthetic routes that generate less waste and maximize the incorporation of starting materials into the final product is a core principle. youtube.com One-pot syntheses directly contribute to this goal by eliminating workup and purification steps for intermediates.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com While microwave-assisted synthesis can be faster, it requires careful consideration of its energy footprint versus conventional methods. researchgate.net

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in smaller amounts and can be recycled. youtube.com

Computational Chemistry: The use of computational methods to predict reaction outcomes and mechanisms can reduce the need for extensive experimental optimization, thereby saving resources and preventing waste. mdpi.com This aligns with green chemistry principles by minimizing the number of laboratory experiments required. mdpi.com

Application of Microfluidic Systems in Synthetic Procedures

Microfluidic technology, which involves manipulating small volumes of fluids in channels with micrometer dimensions, offers a powerful platform for chemical synthesis, including that of peptides and their derivatives. cnpem.br

Advantages of microfluidic systems in synthesis include:

Reduced Reagent Consumption: The small scale of microfluidic reactors significantly reduces the consumption of expensive or rare reagents, such as unnatural amino acids. cnpem.bracs.org

Enhanced Reaction Control: Microfluidic systems provide superior control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio. nih.gov This leads to more uniform reaction conditions and can result in higher yields and purer products. nih.gov

Faster Reactions: Enhanced heat and mass transfer in microreactors can dramatically shorten reaction times. nih.gov For example, the synthesis of a decapeptide in a microfluidic device was completed in less than 6 hours, compared to over three days using conventional batch reactors. rsc.org

Automation and High Throughput: Microfluidic platforms can be fully automated, enabling high-throughput synthesis and screening of peptide libraries. nih.gov This is valuable for drug discovery and materials science applications.

Increased Safety: The small reaction volumes inherent to microfluidics minimize the risks associated with handling hazardous materials and exothermic reactions.

Microfluidic systems have been successfully used for solid-phase peptide synthesis (SPPS) and for the production of peptide-based nanoparticles. cnpem.brrsc.org The application of this technology to the synthesis of complex building blocks like this compound could provide a route to more efficient, controlled, and scalable production.

| Feature | Conventional Batch Synthesis | Microfluidic Synthesis |

| Reagent Volume | Milliliters to Liters | Nanoliters to Microliters cnpem.brnih.gov |

| Reaction Time | Hours to Days rsc.org | Minutes to Hours rsc.org |

| Heat & Mass Transfer | Often inefficient, can lead to temperature gradients. | Highly efficient, provides precise temperature control. nih.gov |

| Process Control | Manual or semi-automated. | Can be fully automated for high throughput. nih.gov |

| Scalability | Scaling up can be challenging. | "Scaling out" by running multiple reactors in parallel. |

| Safety | Higher risks with large volumes of hazardous materials. | Inherently safer due to small volumes. |

Based on a comprehensive review of available scientific literature, detailed research findings specifically for the compound This compound are not sufficiently available to construct a thorough and scientifically accurate article that adheres to the specified outline. The existing data is primarily limited to supplier information and general applications of related, but structurally distinct, isomers.

Therefore, it is not possible to provide an in-depth analysis of its specific coupling efficiency, compatibility with automated synthesizers, optimization of synthesis cycles, or its precise applications in solution-phase strategies without resorting to conjecture from related compounds, which would violate the required focus and accuracy of the article.

To fulfill the user's request, specific studies detailing the kinetic data, resin compatibility, and fragment condensation strategies for this compound would be necessary.

Integration and Application in Peptide Synthesis Research

Construction of Advanced Peptide Architectures

The dual-protection scheme of Boc-N-Me-Orn(Fmoc)-OH is instrumental in the synthesis of non-linear and conformationally defined peptides. The base-labile Fmoc group on the side chain and the acid-labile Boc group on the N-terminus allow for selective deprotection and subsequent modification, enabling the creation of cyclic, branched, and constrained peptide structures with enhanced biological properties.

The synthesis of cyclic peptides often confers enhanced metabolic stability and improved binding affinity compared to their linear counterparts. The incorporation of this compound provides a strategic handle for macrocyclization. The orthogonal nature of the Boc and Fmoc protecting groups is crucial for these synthetic strategies nbinno.comnbinno.com.

One common approach involves the assembly of the linear peptide on a solid support. After the full-length peptide is synthesized, the N-terminal Boc group is removed under acidic conditions. Subsequently, the δ-amino group of the N-methyl-ornithine residue, protected by the Fmoc group, is deprotected using a mild base like piperidine. This exposes a free amine on the side chain, which can then be cyclized with the C-terminal carboxylic acid, either on-resin or after cleavage from the solid support. The N-α-methylation of the ornithine residue can influence the preferred conformation of the linear precursor, potentially pre-organizing it for efficient cyclization and minimizing the formation of dimeric or oligomeric side products nih.govbiorxiv.org.

Several macrocyclization techniques can be employed, with the choice of method depending on the peptide sequence and the desired ring size.

Common Macrocyclization Techniques:

| Cyclization Method | Activating Reagents | Typical Solvent | Key Features |

| On-Resin Cyclization | HBTU, HOBt, DIPEA | DMF, NMP | Reduces intermolecular side reactions due to pseudo-dilution effect. |

| Solution-Phase Cyclization | PyBOP, HATU, COMU | DMF, DCM | Allows for purification of the linear peptide before cyclization; concentration is critical. |

| Native Chemical Ligation (NCL) | Thioester formation and subsequent reaction with an N-terminal Cysteine | Aqueous buffers | Chemoselective ligation of unprotected peptide fragments. |

The presence of the N-methyl group on the ornithine backbone can impact the kinetics and efficiency of these reactions. While N-methylation can enhance proteolytic stability, it can also introduce steric hindrance, potentially slowing down the coupling and cyclization steps ub.edunih.gov.

This compound is also a valuable tool for creating branched peptides, where a second peptide chain is grown from the side chain of the ornithine residue. After incorporation of the this compound into the primary peptide sequence, the Fmoc group on the δ-amino side chain can be selectively removed, providing an orthogonal point for the initiation of a new peptide sequence. This allows for the synthesis of peptides with multiple chains, which can be used to mimic complex protein structures or to present multiple binding epitopes.

Furthermore, N-α-methylation itself is a powerful strategy for introducing conformational constraints into a peptide backbone nih.gov. The methyl group on the amide nitrogen restricts the rotation around the Cα-N bond (the φ torsion angle), which can stabilize specific secondary structures such as β-turns or helical motifs rsc.orgnih.gov. This conformational restriction can lead to peptides with increased receptor selectivity and biological activity. The combination of N-methylation and the potential for cyclization or branching offered by the ornithine side chain provides a multifaceted approach to engineering peptides with precisely controlled three-dimensional structures.

Comparative Research on Protecting Group Effects in Peptide Assembly

The choice of protecting group strategy is a critical consideration in peptide synthesis, influencing factors such as reagent compatibility, cleavage conditions, and the potential for side reactions. The presence of an N-methylated amino acid like this compound introduces additional complexity to this decision-making process.

The Fmoc strategy relies on the base-labile Fmoc group for N-α-protection and acid-labile protecting groups for the side chains. The key advantage of this approach is the mild conditions used for Fmoc deprotection (typically piperidine in DMF), which are compatible with a wide range of sensitive amino acids and linkers iris-biotech.deiris-biotech.de. In the context of this compound, an Fmoc-based SPPS would involve the use of this amino acid with its N-α-Boc group already in place. The side-chain Fmoc group would then be removed at the desired step for branching or cyclization.

The Boc strategy , conversely, uses the acid-labile Boc group for N-α-protection and typically employs stronger acids, such as HF, for the final cleavage and deprotection of side chains youtube.com. While generally considered a more robust method for certain "difficult" sequences, the harsh final cleavage conditions can be detrimental to sensitive peptides nih.gov. When using this compound in a Boc-SPPS, the N-α-Boc group would be removed at each cycle, while the side-chain Fmoc group would remain stable until its selective removal with a base.

The N-methylation of the α-amino group can sterically hinder the coupling of the subsequent amino acid, often requiring more potent activating reagents or longer reaction times in both strategies ub.edu.

Comparison of Fmoc and Boc Strategies:

| Feature | Fmoc Strategy | Boc Strategy |

| N-α-Deprotection | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (moderate acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or HF-labile |

| Final Cleavage | TFA-based cocktail (moderate acid) | Strong acid (e.g., HF, TFMSA) |

| Compatibility | Good for sensitive peptides and complex modifications. | Robust for difficult sequences, but harsh final cleavage. |

| Automation | Easily automated. | Requires specialized equipment for HF cleavage. |

While Fmoc is a widely used protecting group for the side chain of ornithine, several alternatives exist, each offering different cleavage conditions and potential advantages in specific synthetic contexts sigmaaldrich.com. The choice of an alternative protecting group for the δ-amino group of an N-α-methylated ornithine would depend on the desired orthogonality with the N-terminal protecting group and any other protected residues in the peptide.

Alternative Side-Chain Protecting Groups for Ornithine:

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Orthogonal to both Fmoc and Boc strategies. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to Boc and acid-labile side chains; can be labile to some basic conditions used for Fmoc removal. |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Allows for selective deprotection in the presence of more acid-stable groups like tBu. |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H₂/Pd) or strong acid | Commonly used in solution-phase synthesis; orthogonal to Fmoc. |

Research Applications of Peptides Incorporating Boc N Me Orn Fmoc Oh Derived Units

Elucidation of Conformational Dynamics in Peptides

The introduction of a methyl group on the amide nitrogen of a peptide backbone fundamentally alters its conformational landscape. This modification is a key strategy for constraining peptide flexibility and stabilizing specific secondary structures.

Influence of N-Methylation on Peptide Backbone Flexibility

N-methylation significantly reduces the conformational freedom of the peptide backbone. rsc.org This effect stems from several factors. Firstly, the methyl group introduces steric hindrance, which restricts rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. researchgate.netresearchgate.net This can render certain regions of the Ramachandran plot, such as the α-helical region, inaccessible. researchgate.net

Secondly, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This prevents the formation of intramolecular and intermolecular hydrogen bonds that would otherwise stabilize certain conformations, thereby altering the peptide's folding preferences. nih.gov Lastly, N-methylation lowers the energy barrier between the cis and trans conformations of the peptide bond. ub.edu While the trans form is overwhelmingly favored in standard peptides (with the exception of X-Pro bonds), N-methylation makes the cis conformation more accessible, opening up novel structural possibilities. ub.edunih.gov

Interactive Table 1: Impact of N-Methylation on Peptide Backbone Dihedral Angles This table illustrates the general restrictive effect of N-methylation on the backbone dihedral angles of an amino acid residue within a peptide chain. Actual values can vary based on the specific residue and sequence context.

| Feature | Standard Peptide Residue | N-Methylated Peptide Residue |

| Φ (Phi) Angle Range | Broadly accessible | More restricted |

| Ψ (Psi) Angle Range | Broadly accessible | Significantly restricted |

| ω (Omega) Angle | ~180° (trans) | Increased propensity for ~0° (cis) |

| Hydrogen Bonding | Amide N-H acts as H-bond donor | No H-bond donor capability |

Role of Methylation in Stabilizing Specific Peptide Secondary Structures

By reducing backbone flexibility, N-methylation can be a powerful tool for nucleating and stabilizing specific secondary structures, such as β-turns and β-sheets. rsc.orgrsc.org In linear peptides, the incorporation of N-methylated heterochiral amino acids has been shown to induce β-sheet formation without requiring a covalent constraint. rsc.orgrsc.org This conformational control is critical because the biological activity of a peptide is often tied to a specific three-dimensional shape that allows for precise binding to a biological target like a receptor or enzyme. nih.gov

Studies on Peptide Metabolic Stability and Enzymatic Resistance

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. N-methylation is a widely adopted and effective strategy to overcome this limitation.

Impact of N-Methylation on Proteolytic Degradation Pathways

Proteolytic enzymes, or proteases, function by recognizing and cleaving specific peptide bonds. The introduction of a methyl group on the amide nitrogen acts as a shield, sterically hindering the approach of the protease and making the adjacent peptide bond resistant to cleavage. nih.gov This modification directly disrupts the mechanism of enzymatic degradation, thereby enhancing the peptide's stability in biological fluids. nih.gov The strategy of using N-methylated residues to increase protease resistance is a cornerstone of modern medicinal chemistry. researchgate.net

Design of Peptides with Enhanced Biochemical Stability

The ability to confer resistance to enzymatic breakdown makes N-methylation a critical tool in the design of peptides with improved pharmacokinetic profiles. springernature.com By strategically incorporating N-methylated amino acids like the one derived from Boc-N-Me-Orn(Fmoc)-OH, researchers can significantly extend the in-vivo half-life of peptides. springernature.com

This principle is inspired by nature; for instance, the immunosuppressant drug Cyclosporine A is a cyclic peptide with seven N-methylated residues, which contributes to its excellent metabolic stability and oral bioavailability. researchgate.net Research has consistently shown that N-methylated peptide analogs exhibit substantially longer half-lives in serum compared to their non-methylated counterparts.

Interactive Table 2: Comparative Metabolic Stability of Peptides This table provides a representative comparison of the stability of a hypothetical peptide and its N-methylated analog when incubated in human serum.

| Peptide Variant | N-Methylation Status | Half-life in Human Serum (t½) | Reference Concept |

| Peptide A | None | < 30 minutes | nih.gov |

| Peptide A-NMe | Single N-methylation | > 4 hours | nih.gov |

| Peptide A-polyNMe | Multiple N-methylations | > 24 hours | nih.gov |

Advanced Protein Engineering and Directed Evolution Studies

While this compound is a tool for chemical synthesis, its application is highly relevant to the fields of protein engineering and directed evolution. It enables the creation of novel peptide structures that can mimic or improve upon those discovered through biological methods.

The introduction of non-proteinogenic amino acids, including N-methylated variants, into peptides can significantly enhance their biological activities and proteolytic stability. nih.govnih.gov While biology has evolved enzymes capable of N-methylating peptide backbones, these systems are often limited to their native substrates. nih.gov Chemical synthesis using building blocks like this compound provides a versatile and precise alternative to create peptides with desired modifications at any specific position.

Modern directed evolution platforms, such as RaPID (Random non-standard Peptide Integrated Discovery) mRNA display, allow for the screening of massive libraries (up to 10¹³) of macrocyclic peptides containing non-canonical amino acids, including N-methylated ones. nih.govmackaymatthewslab.orgunc.edu This technology can identify novel, high-affinity peptide ligands for challenging drug targets. mackaymatthewslab.orgunc.edu

Once a lead peptide is identified through a directed evolution campaign, solid-phase peptide synthesis becomes crucial for producing larger quantities for further study and for creating analogs to optimize its properties. This compound and similar reagents are essential in this phase, allowing chemists to systematically explore the structure-activity relationship (SAR) of the N-methylation, confirming its role in bioactivity and stability and further refining the peptide's design. nih.gov This synergy between high-throughput biological screening and precise chemical synthesis represents a powerful paradigm in modern drug discovery and protein engineering. nih.gov

Bioconjugation and Bioorthogonal Chemistry Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The versatile side chain of ornithine makes it a highly valuable residue for creating peptide bioconjugates for research in chemical biology.

The primary amine on the side chain of ornithine serves as a versatile and reliable point of attachment for a wide array of biomolecules. Once the Fmoc protecting group is removed, this amine can be targeted with various chemoselective reactions. nbinno.com

One of the most common strategies is amide bond formation . The ornithine side-chain amine can react with a carboxylic acid on another molecule (e.g., a drug, a fluorophore, or a polymer like polyethylene (B3416737) glycol) using standard peptide coupling reagents (such as BOP or HATU) to form a stable amide linkage. chemicalbook.comnbinno.com Alternatively, the target molecule can be pre-activated as an N-hydroxysuccinimide (NHS) ester, which reacts readily with the amine.

Another widely used method is reductive amination . The amine can react with an aldehyde or ketone on a target biomolecule to form an intermediate imine (or Schiff base), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. nbinno.com This strategy is often used to attach carbohydrates or other molecules containing aldehyde functionalities.

Table 2: Common Bioconjugation Strategies for Ornithine Side Chains

| Reaction Type | Reagents | Biomolecule Attached | Linkage Formed |

|---|---|---|---|

| Amide Bond Formation | Coupling reagents (BOP, HATU); Activated esters (NHS esters) | Drugs, imaging agents, peptides, polymers | Amide |

| Reductive Amination | Aldehyde/ketone-containing molecules; Reducing agent (e.g., NaBH₃CN) | Carbohydrates, labeling reagents | Secondary Amine |

| Thiourea/Urea Formation | Isothiocyanates or isocyanates | Reporter tags, crosslinkers | Thiourea or Urea |

| Sulfonamide Formation | Sulfonyl chlorides | Various molecular probes | Sulfonamide |

The ability to attach various functional molecules to the ornithine side chain allows for the development of sophisticated chemical biology probes. nbinno.com These probes are essential tools designed to study and manipulate biological processes within living systems. burleylabs.co.uk

By conjugating a fluorophore to an ornithine-containing peptide, researchers can create probes for fluorescence microscopy, flow cytometry, or fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions or enzyme activity. beilstein-journals.org Attaching a biotin (B1667282) molecule creates a high-affinity probe that can be used for affinity purification (pull-down assays) to identify the binding partners of the peptide.

Furthermore, the ornithine side chain can be used to install a bioorthogonal chemical handle. nbinno.com Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org For example, an azide (B81097) or an alkyne group can be attached to the ornithine side chain. This modified peptide can then be introduced into a cell. A separate probe molecule containing the complementary reactive group (an alkyne for an azide, or an azide for an alkyne) can then be added, which will react specifically with the peptide via "click chemistry," enabling researchers to visualize or track the peptide in its native environment. wikipedia.orgtue.nl This approach is a cornerstone of modern chemical biology for labeling and studying biomolecules in real time. wikipedia.org

Table 3: Examples of Ornithine-Derived Chemical Biology Probes

| Probe Type | Attached Moiety (via Ornithine) | Research Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Tracking peptide localization in cells; monitoring protein-peptide interactions. beilstein-journals.org |

| Affinity Probe | Biotin | Identifying and isolating binding partners of the peptide from cell lysates. |

| Photo-crosslinker | Diazirine or Benzophenone | Covalently trapping and identifying transient protein-peptide interactions upon UV irradiation. |

| Bioorthogonal Probe | Azide or Alkyne | In vivo labeling and imaging of peptides in living cells using click chemistry. wikipedia.orgtue.nl |

| Drug Conjugate | Therapeutic agent | Targeted delivery of drugs to specific cells or tissues recognized by the peptide. nbinno.com |

Analytical Methodologies for Characterization in Academic Research

Purity and Identity Determination of Boc-N-Me-Orn(Fmoc)-OH and its Derivatives

Confirming the purity and chemical identity of this compound is the foundational step before its use in peptide synthesis. High-purity starting materials are essential to minimize the formation of deletion sequences or other impurities in the final peptide product ajpamc.com.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptide precursors and the peptides themselves mtoz-biolabs.comcreative-proteomics.com. Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this purpose mtoz-biolabs.comwho.int. The principle of RP-HPLC relies on the differential partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase mtoz-biolabs.com.

In a typical analysis of this compound, the compound is dissolved in an appropriate solvent and injected into the HPLC system. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an acid modifier like trifluoroacetic acid, TFA) is used for elution. The purity is determined by integrating the peak area of the main compound and comparing it to the areas of any impurity peaks detected, usually by UV absorbance at a specific wavelength where the Fmoc group absorbs strongly. The goal is to achieve high purity, often exceeding 96% or 99%, to ensure successful peptide synthesis sigmaaldrich.com.

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18, C8 | Separation based on hydrophobicity mtoz-biolabs.comcreative-proteomics.com. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component; increasing concentration elutes more hydrophobic compounds. |

| Flow Rate | ~1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance at ~254 nm or 280 nm | The Fmoc protecting group has strong UV absorbance for sensitive detection. |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min | Ensures elution of all components, from polar to non-polar. |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the chemical identity of a synthesized compound by providing a highly accurate measurement of its mass drug-dev.comresearchgate.net. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), which is often sufficient to determine the elemental composition of a molecule.

For this compound, HRMS is used to verify that the experimental mass matches the theoretical mass calculated from its molecular formula, C26H32N2O6 nih.gov. This confirmation helps to rule out the presence of impurities with similar retention times in HPLC but different molecular formulas. It is also critical in peptide synthesis to identify potential issues, such as incomplete synthesis or the formation of unintended peptide fragments uiw.edu. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the protected amino acid for analysis.

| Property | Theoretical Value | Significance |

| Molecular Formula | C26H32N2O6 | Defines the elemental composition of the compound nih.govadvancedchemtech.com. |

| Molecular Weight (Average) | 468.5 g/mol | The sum of the average atomic masses of all atoms in the molecule nih.gov. |

| Monoisotopic Mass (Exact) | 468.22603674 Da | The sum of the masses of the most abundant isotopes of the constituent atoms; this is the value measured by HRMS nih.gov. |

| Expected HRMS Result (e.g., [M+H]+) | 469.23386 Da | The measured mass of the protonated molecule, which is compared against the theoretical value to confirm identity. |

Advanced Structural Elucidation of N-Methylated Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule mdpi.com. For peptides containing the N-Me-Orn residue, NMR is crucial for confirming the sequence and elucidating the three-dimensional structure in solution.

1H NMR: This technique is used to identify and assign all the hydrogen atoms in the peptide. The N-methyl group of the N-Me-Orn residue gives a characteristic singlet peak, which can be easily identified. The chemical shifts of other protons, such as the amide protons and alpha-protons, provide information about the local conformation researchgate.net.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivity between protons within the same amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons, which is essential for determining the peptide's folding and tertiary structure.

These NMR techniques allow researchers to map the precise location and local environment of the N-methylated residue, providing insights into its structural impact.

Circular Dichroism (CD) spectroscopy is a rapid and powerful method for analyzing the secondary structure of peptides and proteins in solution nih.govnih.gov. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides libretexts.org. The resulting CD spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil) bioanalysis.in.

The incorporation of N-methylated amino acids like N-Me-Orn can significantly alter a peptide's conformational preferences. N-methylation restricts the rotation around the Cα-N bond and can disrupt hydrogen bonding patterns, often acting as a "helix-breaker" or promoting turns. CD spectroscopy is used to quantify these changes by comparing the spectrum of the N-methylated peptide to its non-methylated counterpart.

| Secondary Structure | Characteristic CD Spectral Features |

| α-Helix | Negative bands at ~222 nm and ~208 nm; positive band at ~193 nm libretexts.orgbioanalysis.in. |

| β-Sheet | Negative band at ~218 nm; positive band at ~195 nm libretexts.orgbioanalysis.in. |

| Random Coil | Strong negative band near 200 nm and no distinct features above 210 nm libretexts.orgbioanalysis.in. |

Assessment of Chiral Purity and Enantiomeric Excess

The stereochemistry of amino acids is critical for the biological activity and structural integrity of peptides. Therefore, it is essential to confirm that this compound possesses high chiral purity and to quantify its enantiomeric excess (ee). Several methods are available for this assessment.

One of the most common approaches is chiral HPLC . This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in their separation and allowing for their quantification rsc.org.

An alternative strategy involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to create a pair of diastereomers tandfonline.com. These diastereomers have different physical properties and can be separated using standard, non-chiral RP-HPLC tandfonline.comsci-hub.se. The relative peak areas of the two diastereomers are then used to calculate the enantiomeric excess of the original amino acid derivative.

Other methods, including gas chromatography (GC) of volatile derivatives on a chiral column or NMR spectroscopy in the presence of a chiral solvating agent, can also be employed to determine enantiomeric purity nih.govacs.org. For any method, the enantiomeric excess (ee) is calculated as:

ee (%) = (|[Area of Major Enantiomer] – [Area of Minor Enantiomer]| / |[Area of Major Enantiomer] + [Area of Minor Enantiomer]|) x 100

Ensuring a high enantiomeric excess (often >99%) is crucial, as the presence of the incorrect enantiomer can lead to the synthesis of diastereomeric peptide impurities with potentially altered pharmacological or toxicological properties rsc.orgiris-biotech.deiris-biotech.de.

Chiral Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high efficiency, reduced analysis time, and lower consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC) tandfonline.com. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, allows for rapid and efficient separations.

In the context of N-protected amino acids, SFC has been successfully employed for the enantioseparation of various derivatives, including those with Fmoc protection nih.govresearchgate.net. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution. Quinine-based zwitterionic CSPs, such as CHIRALPAK ZWIX(+), have demonstrated considerable efficacy in separating the enantiomers of Nα-Fmoc protected amino acids nih.gov. The separation mechanism on these columns is primarily based on ionic interactions, which are modulated by the mobile phase composition, including the type and concentration of co-solvents and additives semanticscholar.org.

Below is a representative data table illustrating the typical chromatographic parameters that could be expected for the chiral SFC separation of a structurally similar compound on a quinine-based zwitterionic CSP.

| Compound | Chiral Stationary Phase | Mobile Phase | Retention Factor (k1) | Selectivity Factor (α) | Resolution (RS) | Elution Sequence |

|---|---|---|---|---|---|---|

| Fmoc-Lys(Boc)-OH | ZWIX(+)™ | CO2/MeOH (70/30 v/v) + 30 mM TEA + 60 mM FA | 2.11 | 1.22 | 3.11 | D then L |

This table is based on data for a structurally similar compound, Fmoc-Lys(Boc)-OH, as reported in a comparative study of enantioseparations of Nα-Fmoc proteinogenic amino acids. nih.gov

Optical Rotation Measurements for Stereochemical Confirmation

Optical rotation is a fundamental and widely used technique for the characterization of chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are unique for each enantiomer, providing a critical confirmation of the stereochemical configuration of the molecule.

For this compound, the specific optical rotation is a key parameter reported in its characterization. The measurement is typically performed at a specific wavelength of light (usually the sodium D-line at 589 nm), at a defined temperature, and in a specified solvent and concentration. These conditions are crucial as the optical rotation can be influenced by these parameters.

The reported optical rotation for Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine, which is the L-enantiomer of the compound , provides a definitive value for its stereochemical identity.

| Compound Name | CAS Number | Specific Optical Rotation ([α]D20) | Conditions |

|---|---|---|---|

| Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine | 1793105-28-8 | -16 ± 2º | c=1 in DMF |

This data indicates that a 1 g/100 mL solution of the L-enantiomer in Dimethylformamide (DMF) at 20°C will rotate plane-polarized light between 14 and 18 degrees to the left.

Future Research Directions and Emerging Trends in N Methylated Peptide Chemistry

The field of peptide science continues to evolve, with N-methylation standing out as a critical modification for enhancing the therapeutic potential of peptides. The building block Boc-N-Me-Orn(Fmoc)-OH is central to the synthesis of complex, N-methylated peptide architectures. Future research is poised to build upon the foundation of N-methylation, focusing on refining synthetic methodologies, deepening theoretical understanding, and expanding the application of these unique molecules.

Q & A

Q. What are the critical steps for synthesizing Boc-N-Me-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: this compound is typically synthesized via SPPS using 2-Cl-tritylchlorid resin. Key steps include:

- Resin Loading: Coupling Boc-protected ornithine derivatives to the resin under anhydrous conditions (e.g., DCM/DMF solvent system) .

- Fmoc Deprotection: Cleave the Fmoc group from the side chain using 20% piperidine in DMF, followed by thorough washing to remove byproducts .

- Side-Chain Functionalization: Couple additional residues (e.g., Fmoc-Lys(Cbz)-OH) to the exposed amino group using HBTU/HOBt activation .

- Final Cleavage: Use mild acidic conditions (e.g., TFA/water) to cleave the peptide from the resin while preserving side-chain protections .

Critical Data: Analytical characterization (HPLC, MS) is essential to confirm purity (>98%) and molecular identity (e.g., molecular weight: 468.54 g/mol) .

Q. How should this compound be stored to maintain stability during peptide synthesis?

- Methodological Answer:

- Store at room temperature in a dry environment to prevent hydrolysis of the Boc and Fmoc groups.

- Use desiccants in storage containers and avoid exposure to moisture or acidic/basic vapors .

- Pre-dissolve the compound in anhydrous DMF or DCM immediately before use to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for this compound in automated SPPS?

- Methodological Answer: Coupling inefficiencies often arise from steric hindrance due to the N-methyl group. Mitigation strategies include:

- Activation Reagents: Use HATU or PyBOP instead of HBTU for improved activation of the carboxyl group .

- Extended Coupling Time: Increase reaction time to 2–4 hours for bulky residues.

- Molar Excess: Use a 3–5× molar excess of this compound relative to resin capacity .

- Real-Time Monitoring: Employ Kaiser or chloranil tests to verify coupling completion before proceeding .

Q. What experimental approaches resolve contradictions in this compound solubility data across studies?

- Methodological Answer: Discrepancies in solubility often stem from differences in solvent purity or temperature. A systematic workflow includes:

- Solvent Screening: Test solubility in DMF, DCM, and THF at 25°C and 4°C under inert atmosphere .

- Quantitative Analysis: Use gravimetric methods to measure solubility (e.g., mg/mL) and compare with literature values .

- Contamination Checks: Analyze batches via HPLC to rule out impurities affecting solubility .

Q. How is this compound integrated into peptidomimetic inhibitors targeting viral proteases?

- Methodological Answer: The compound’s dual protection (Boc/Fmoc) enables precise side-chain modifications for protease inhibition:

- Design: Replace lysine/ornithine in substrate-binding regions with this compound to enhance selectivity .

- Synthesis: Use SPPS to incorporate the residue into peptide backbones, followed by Fmoc removal and functionalization (e.g., fluorophores or biotin tags) .

- Validation: Test inhibitory activity via fluorescence-based assays (e.g., NS2B-NS3 protease inhibition) and compare with unmodified peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.